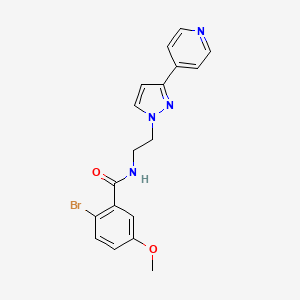

![molecular formula C19H14IN3OS B2889923 2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide CAS No. 893987-63-8](/img/structure/B2889923.png)

2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” is a derivative of thiazole . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are known for their diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .

Molecular Structure Analysis

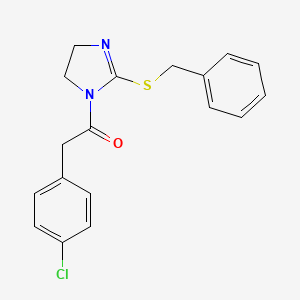

Thiazole rings are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazole derivatives have been shown to react with bromine and iodine, providing halo-substituted compounds . For instance, 2-methylimidazo[1,2-a]pyridine reacted with molecular iodine in CHCl3, leading to the formation of 3-iodo-2-methyl-1H-imidazo[1,2-a]pyridinium triiodide .Aplicaciones Científicas De Investigación

Synthesis and Development of Novel Compounds

Research has explored the synthesis of new compounds involving molecular iodine, which is used in the formation of benzimidazoles and benzothiazoles. This process is significant for the creation of new classes of compounds, such as 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines, through oxidative cyclization involving new C-N and S-N bond formations (Gunaganti Naresh, R. Kant, T. Narender, 2014).

Anticancer Research

A significant area of research focuses on the synthesis of benzimidazole derivatives for potential anticancer applications. These compounds, such as thiazolo[3,2‐a]pyrimidine derivatives bearing a benzimidazole moiety, have shown promising results in vitro against various human cancer cell lines, including colorectal, liver, and ovarian cancers. Their inhibitory activities against Aurora A kinase and KSP are particularly notable (Amira S. Abd El‐All et al., 2015).

Antimicrobial Applications

Another area of interest is the development of benzimidazole derivatives as antimicrobial agents. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives have been synthesized and tested against various bacterial and fungal strains. Some of these compounds have shown greater potency than reference drugs, particularly against Gram-positive bacterial strains (D. Bikobo et al., 2017).

Photophysical Studies

The study of photophysical properties of benzimidazole derivatives is also gaining attention. These studies involve understanding the absorption-emission properties of these compounds and their stability under various conditions. This research is essential for developing novel fluorescent compounds with potential applications in various fields (Vikas Padalkar et al., 2011).

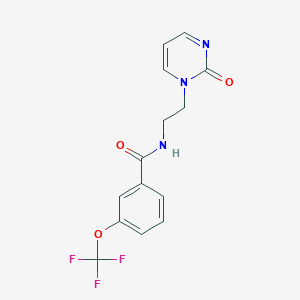

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as imidazo[2,1-b]thiazoles, have been shown to possess a broad range of biological activities . They have been used as molecular scaffolds for synthetic, structural, and biomedical research .

Mode of Action

It’s known that compounds with similar structures undergo oxidative metabolism in nadph- and glutathione-supplemented human liver microsomes to yield glutathione conjugates . This suggests that these compounds may be bioactivated to reactive species .

Biochemical Pathways

It’s known that compounds with similar structures, such as 2-methylimidazo[2,1-b]thiazole analogs, undergo glutathione conjugation via an oxidative desulfation mechanism, possibly involving thiazole ring epoxidation as the rate-limiting step .

Pharmacokinetics

It’s known that compounds with similar structures undergo oxidative metabolism in nadph- and glutathione-supplemented human liver microsomes .

Result of Action

Compounds with similar structures have been shown to possess a broad range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor or cytotoxic effects .

Action Environment

It’s known that the thiazole ring, a component of this compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

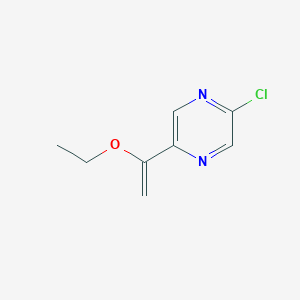

Direcciones Futuras

Thiazole derivatives have been used in a wide range of applications, from medicinal chemistry to the development of light-sensitive dyes, optical media for data storage, pesticides, and fungicides . The future research directions could involve exploring the potential of “2-iodo-N-(4-(3-methylimidazo[2,1-b]thiazol-6-yl)phenyl)benzamide” in these areas, as well as further investigating its synthesis, properties, and biological activities.

Propiedades

IUPAC Name |

2-iodo-N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14IN3OS/c1-12-11-25-19-22-17(10-23(12)19)13-6-8-14(9-7-13)21-18(24)15-4-2-3-5-16(15)20/h2-11H,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GILZJKWNXSZUMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC(=CN12)C3=CC=C(C=C3)NC(=O)C4=CC=CC=C4I |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14IN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-ethoxy-3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzene-1-sulfonamide](/img/structure/B2889840.png)

![N-[2-(4-chlorophenoxy)ethyl]thiophene-2-carboxamide](/img/structure/B2889843.png)

![2-(4-ETHOXYPHENOXY)-N-[1-(2-METHOXYETHYL)PIPERIDIN-4-YL]ACETAMIDE](/img/structure/B2889851.png)

![N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-phenyl-N-[(pyridin-4-yl)methyl]propanamide](/img/structure/B2889852.png)

![(E)-{[6-(4-chlorobenzenesulfonyl)pyridin-3-yl]methylidene}amino 3-methylbutanoate](/img/structure/B2889856.png)